

Parvodicins C1 and C2: A Technical Overview of Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicins are a class of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of the novel actinomycete species Actinomadura parvosata.[1] First identified as a complex of seven related components, the parvodicins exhibit potent activity against a spectrum of Gram-positive bacteria.[1][2] Among these components, Parvodicin C1 and C2 are of significant interest due to their pronounced antibacterial efficacy.

These compounds belong to the vancomycin family of antibiotics, which act by inhibiting the late stages of bacterial cell wall peptidoglycan synthesis.[3][4] They are structurally related to other critical glycopeptides like teicoplanin.[3][5] Notably, the parvodicin complex is also known as the A40926 antibiotic complex, with Parvodicin C2 being synonymous with Antibiotic A40926 B1.[6][7] This complex serves as the direct precursor for the semi-synthetic, second-generation lipoglycopeptide antibiotic, dalbavancin, highlighting its importance in modern antimicrobial drug development.[8][9][10]

This guide provides a detailed examination of the physical and chemical properties of Parvodicin C1 and C2, outlines the experimental methodologies used for their characterization, and presents logical workflows relevant to their study.

Physical and Chemical Properties



The core structural difference between Parvodicin C1 and C2 lies in the length of the N-acyl side chain attached to the aminoglucuronic acid moiety. Parvodicin C1 contains a C10 fatty acid chain (n-decanoyl), while Parvodicin C2 possesses a longer C12 chain (n-dodecanoyl). This variation accounts for the difference in their molecular weights and influences their lipophilicity and biological activity.[2][6][11]

Parvodicin C1: Summary of Properties

Property	Value Value	Source(s)
CAS Number	110882-81-0	[11]
Molecular Formula	C81H84Cl2N8O29	[11]
Molecular Weight	1704.48 g/mol	[11]
Appearance	Crystalline Solid	[1]
General Solubility	Lipophilic	[1]
Biological Activity	Most active component of the parvodicin complex.	[1][2]
In Vivo Characteristic	Potential for a long duration of action.	[1][2]

Parvodicin C2: Summary of Properties

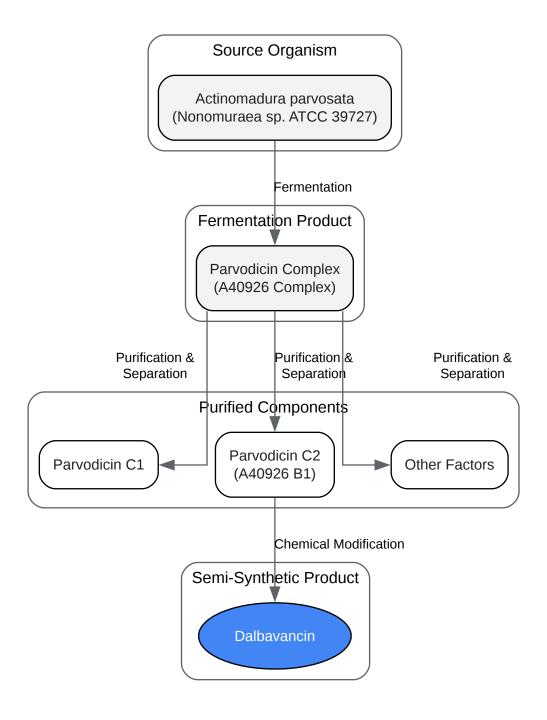


Property	Value	Source(s)
Synonym	Antibiotic A40926 B1	[6][7]
CAS Number	110882-85-4	[6][7][12]
Molecular Formula	C83H88Cl2N8O29	[6][7][12]
Molecular Weight	1732.5 g/mol	[6]
Exact Mass	1730.5034	[7]
Appearance	Crystalline Solid	[9]
Purity	≥90%	[6]
Solubility	DMSO: ~10 mg/mL	[6][9]
DMSO:PBS (pH 7.2) (1:3): ~0.25 mg/mL	[6][9]	
Storage Conditions	Store at -20°C for long-term stability (≥ 4 years).	[6][9]

Relationship and Synthesis Pathway

The relationship between the source organism, the antibiotic complexes, and the final semi-synthetic product illustrates a common pathway in antibiotic development.





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Fig 1. Relationship of Parvodicins to Dalbavancin Synthesis.

Experimental Protocols Isolation and Purification of Parvodicin Components



The isolation of individual parvodicin factors is a multi-step process involving extraction from the fermentation broth followed by advanced chromatographic separation.

Protocol:

- Fermentation: Culture Actinomadura parvosata (strain SK&F-AAJ-271 or ATCC 39727) in a suitable nutrient medium to produce the antibiotic complex.[1][13]
- Initial Extraction: After fermentation, acidify the broth to precipitate the crude A40926/Parvodicin complex.[5]
- Affinity Chromatography: Redissolve the crude extract and apply it to an affinity chromatography column prepared with Sepharose-D-alanyl-D-alanine. This step selectively binds glycopeptide antibiotics, separating them from other fermentation byproducts.[5]
- Elution: Elute the bound glycopeptides from the affinity column.
- Component Separation: Subject the purified complex to preparative reverse-phase highperformance liquid chromatography (RP-HPLC) to separate the individual factors (C1, C2, etc.) based on their differential lipophilicity.[5]
- Analysis: Confirm the purity of each isolated fraction using analytical HPLC.

Structural Elucidation Methodology

The chemical structures of the parvodicin components were determined using a combination of spectroscopic and spectrometric techniques, a standard approach for novel natural products.[1] [5]

Methodology:

- Mass Spectrometry (MS): Employ Fast Atom Bombardment Mass Spectrometry (FAB-MS) to
 determine the precise molecular weights of each component and to identify the number of
 chlorine atoms from the characteristic isotopic pattern.[5] This data is fundamental for
 deriving the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:



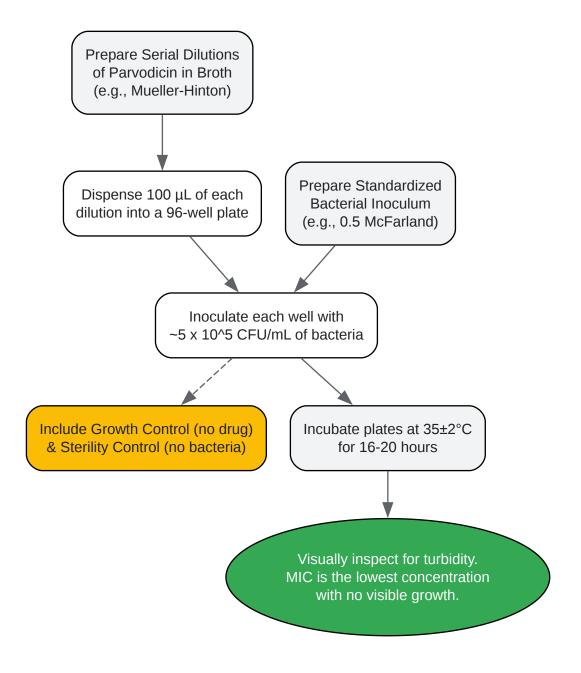
- Conduct one-dimensional (1D) ¹H NMR and ¹³C NMR spectroscopy to identify the types and number of protons and carbons in the molecule.
- Utilize two-dimensional (2D) NMR techniques, such as Correlated Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), to establish connectivity between protons and their spatial proximity.[5] This is crucial for assembling the complex peptide backbone and determining the attachment points of the sugar moieties.
- Chemical Degradation and Analysis:
 - Perform acid hydrolysis to break down the molecule into its constituent parts: the peptide aglycone, sugar units, and the fatty acid chain.
 - Analyze the resulting sugars using paper chromatography or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to identify them (e.g., mannose, N-acyl-aminoglucuronic acid).[3][5]
 - Characterize the aglycone and fatty acid components using further spectroscopic analysis.
- Structure Assembly: Integrate all data from MS, NMR, and degradation studies to assemble the complete chemical structures of Parvodicin C1 and C2.

Antimicrobial Activity Testing: Broth Microdilution Protocol

The in vitro activity of Parvodicin C1 and C2 is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard, quantitative technique for this purpose.[14][15][16]

Protocol Workflow:





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Fig 2. Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Summary of In Vitro Activity for Parvodicin C2:

- Methicillin-Sensitive Staphylococci: Active against S. aureus, S. epidermidis, and S. saprophyticus with MICs ranging from 0.4 to 12.5 μg/mL.[6]
- Methicillin-Resistant Staphylococci & Enterococci: Active against methicillin-resistant S. aureus (MRSA), S. hemolyticus, and E. faecalis with MICs ranging from 0.2 to 50 μg/mL.[6]



Generally, the antibacterial activity of the parvodicin components is influenced by the lipid chain, with terminal branching and longer chains showing greater activity (C1 > C2).[2]

Conclusion

Parvodicin C1 and C2 are potent glycopeptide antibiotics with significant clinical and developmental relevance. Their detailed characterization reveals a complex structure whose subtle variations, particularly in the N-acyl side chain, significantly impact their biological properties. As the direct precursors to the important last-resort antibiotic dalbavancin, a thorough understanding of their physical, chemical, and antimicrobial properties is essential for researchers in the fields of natural product chemistry, microbiology, and drug development. The methodologies outlined here represent the foundational experimental work required to isolate and characterize such complex natural products, paving the way for the creation of new and improved therapeutic agents.

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